(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid
Beschreibung
Molecular Architecture and Stereochemical Configuration
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid exhibits a chiral β-amino acid backbone with a fluorenylmethyloxycarbonyl (Fmoc) protective group at the α-carbon. Its molecular formula is C25H22FNO4 , with a molecular weight of 419.45 g/mol . Key structural features include:
- Stereochemistry : The R-configuration at the β-carbon (C3) ensures enantiopurity, critical for interactions in biological systems.
- Functional Groups :
- Carboxylic Acid : A terminal carboxyl group enabling peptide bond formation during solid-phase synthesis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H22FNO4 | |
| Molecular Weight | 419.45 g/mol | |
| Stereochemistry | (3R)-configuration | |
| SMILES Code | O=C(O)CC@HCC4=CC=CC=C4F |
The compound’s electron-withdrawing fluorophenyl group reduces electron density at the α-carbon, potentially influencing reactivity in coupling reactions.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this compound are limited, insights can be drawn from structurally related Fmoc-amino acids and fluorinated derivatives:
- Fmoc Group Conformation :
Crystal Packing :
Comparative Crystallography :
- Fmoc-4-F-Phe (a phenylalanine analog) crystallizes in the P212121 space group, with infinite chains of N–H⋯O bonds[11
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZXPYYCHIOHR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Fluorophenyl Addition: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Butanoic Acid Backbone Formation: The butanoic acid backbone is constructed through a series of reactions, including aldol condensation and reduction steps.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid may involve large-scale batch reactions with optimized conditions for yield and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group undergoes base-mediated cleavage , typically using 20% piperidine in DMF . This reaction proceeds via β-elimination, releasing CO₂ and forming a dibenzofulvene intermediate.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 20% piperidine/DMF, 10 min | Free amine + dibenzofulvene | >95% |
Carboxylic Acid Activation
The terminal carboxylic acid participates in peptide coupling reactions via activation with reagents like HATU or DCC .
| Activation Method | Reagent | Typical Solvent | Application |
|---|---|---|---|
| Carbodiimide | DCC | DCM | Solid-phase synthesis |
| Uronium salts | HATU | DMF | Solution-phase coupling |
Fluorophenyl Substituent Effects
The 2-fluorophenyl group influences electronic and steric properties:
-
Electron-withdrawing effect : Reduces nucleophilicity of the aromatic ring, limiting electrophilic substitution reactions.
-
Ortho-directing : Fluorine directs incoming electrophiles to the ortho position, though steric hindrance from the adjacent substituents often suppresses reactivity .
| Reaction Type | Observed Outcome | Notes |
|---|---|---|
| Nitration | No reaction under standard conditions | Attributed to deactivation by fluorine |
| Suzuki coupling | Limited cross-coupling | Requires palladium catalysts and elevated temperatures |
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| (R)-3-(Fmoc-amino)-4-(4-fluorophenyl)butanoic acid | Fluorine at para position | Higher electrophilic substitution activity due to reduced steric hindrance |
| Fmoc-D-Abu-OH | Lacks fluorophenyl group | Faster coupling kinetics in peptide synthesis |
Stability and Degradation Pathways
-
Acid Sensitivity : The Fmoc group is stable under acidic conditions (pH > 2) but degrades in strong acids (e.g., TFA) .
-
Thermal Stability : Decomposition occurs above 150°C, releasing fluorenylmethanol and CO₂ .
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH < 2 | Fluorenylmethanol + CO₂ | 2 hr at 25°C |
| 150°C (dry) | Fluorenylmethanol + CO₂ | 30 min |
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The primary application of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid lies in peptide synthesis:
- Fmoc Protection : The Fmoc group protects the amino function during peptide formation, allowing for selective deprotection and subsequent coupling reactions.
- Solid-Phase Peptide Synthesis : This compound is frequently utilized in solid-phase peptide synthesis (SPPS), where it aids in the construction of complex peptides with high purity and yield .
Medicinal Chemistry
This compound is explored for its potential therapeutic applications:
- Enzyme Inhibition : Derivatives of this compound may act as enzyme inhibitors, which are crucial in drug design for targeting specific biochemical pathways.
- Drug Development : The fluorinated moiety enhances the compound's binding affinity to biological targets, making it a valuable candidate in developing novel pharmaceuticals .
Biological Research
In biological studies, this compound is used to synthesize peptides that mimic natural proteins:
- Protein Folding Studies : Peptides synthesized using this compound can be employed to investigate protein folding mechanisms and enzyme-substrate interactions.
- Biochemical Pathways : The synthesized peptides can help elucidate various biochemical pathways and their regulatory mechanisms .
Case Study 1: Dipeptidyl Peptidase-IV Inhibition
Research has demonstrated that compounds related to this compound can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism:
- Impact on Diabetes : Inhibition of DPP-IV leads to increased levels of incretin hormones, which are essential for regulating blood sugar levels in type 2 diabetes patients .
Case Study 2: Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties when conjugated with other pharmacophores:
Wirkmechanismus
The mechanism of action of ®-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the construction of complex peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physicochemical Properties
Electronic Effects :
- The 2-fluoro group in the target compound is electron-withdrawing, increasing the acidity of the adjacent carboxylic acid and influencing hydrogen-bonding interactions. This contrasts with 4-methyl (electron-donating) and 3-pyridyl (polarizable π-system) analogs .
- 3,4-Dichloro substitution introduces strong electron-withdrawing effects, significantly altering electronic density and reactivity .
Lipophilicity :
Research Findings and Trends
- Drug Design : Fluorinated analogs like the target compound are prioritized in CNS drug candidates due to fluorine’s ability to enhance bioavailability and blood-brain barrier penetration .
- Antimicrobial Peptides : Chlorinated derivatives show promise in antimicrobial peptides, leveraging increased lipophilicity for bacterial membrane disruption .
- Bioconjugation : Pyridyl-containing variants are used in bioconjugation strategies, exploiting nitrogen’s coordination chemistry .
Biologische Aktivität
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H16FNO2 and a molecular weight of approximately 273.30 g/mol. The presence of the fluorophenyl moiety is significant, as fluorinated compounds often exhibit enhanced biological activity due to improved binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO2 |
| Molecular Weight | 273.30 g/mol |
| Boiling Point | 682.6 ± 55.0 °C |
| Density | 1.33 ± 0.1 g/cm³ |
| pKa | 4.33 ± 0.10 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Interactions : The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group enhances hydrophobic interactions, potentially modulating enzyme activity.
- Receptor Binding : The fluorine atom may improve binding affinity and selectivity by creating strong interactions with target proteins, which can lead to the inhibition or activation of specific biological pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound are explored for their roles in various therapeutic areas, including:
- Neuropharmacology : The compound may influence neurotransmitter systems, particularly in the context of central nervous system disorders.
- Oncology : Its structural features suggest potential anticancer properties through modulation of cellular pathways involved in tumor growth.
Case Studies and Research Findings
- Dipeptidyl Peptidase-IV Inhibition : A related compound, (3R)-3-amino-4-(3-fluorophenyl)butanoic acid, has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased levels of incretin hormones, which are crucial for regulating blood sugar levels in type 2 diabetes patients.
- Fluorinated Amino Acids in Drug Development : Fluorinated amino acids like this compound have been utilized in developing novel pharmaceuticals due to their enhanced stability and bioavailability compared to their non-fluorinated counterparts .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties when conjugated with other pharmacophores, enhancing their efficacy against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via Fmoc protection of the amine group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a base like sodium carbonate at room temperature . For enantiomerically pure (R)-isomers, chiral auxiliaries or enantioselective catalysts may be required. Post-synthesis purification involves reversed-phase HPLC or recrystallization in ethyl acetate/hexane mixtures to achieve >95% purity .
- Key Considerations : Reaction temperature and solvent choice (e.g., DMF vs. THF) critically affect byproduct formation. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional methods .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR verify the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and the 2-fluorophenyl moiety (δ 7.1–7.5 ppm with coupling constants ≈ 8–10 Hz) .
- LC-MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 424.45 for CHFNO) .
- Chiral HPLC : To validate enantiomeric excess (>99% for (R)-isomer) using chiral stationary phases (e.g., Chiralpak AD-H) .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : The compound may cause respiratory or skin irritation. Use PPE (gloves, lab coats, goggles) and work in a fume hood. Storage at 0–4°C under nitrogen prevents Fmoc group degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in peptide coupling and biological interactions?
- Steric and Electronic Effects : The fluorine atom’s electronegativity enhances the phenyl ring’s electron-withdrawing nature, increasing stability toward nucleophilic attack. This improves coupling efficiency in solid-phase peptide synthesis (SPPS) .
- Biological Relevance : Fluorine’s hydrophobic effect enhances binding to aromatic pockets in enzymes (e.g., proteases), as shown in IC assays with fluorinated inhibitors .
Q. What strategies resolve contradictions in reported synthetic yields (40–85%) for this compound?
- Root Cause Analysis : Yield discrepancies arise from variations in Fmoc-deprotection efficiency (e.g., 20% piperidine in DMF vs. DBU/water mixtures) and side reactions with the fluorophenyl group.
- Optimization : Pre-activation with HOBt/DIC reduces racemization. Monitoring via real-time FTIR (e.g., carbonyl stretch at 1720 cm) ensures reaction completion .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- In Silico Tools :
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with targets like voltage-gated calcium channels (e.g., αδ-1 subunit, Ki ≈ 20–260 nM for fluorinated analogs) .
- QSAR : Quantitative structure-activity relationship models correlate fluorine substitution patterns with antimicrobial potency (e.g., MIC = 2–8 µg/mL against S. aureus) .
Q. What are the limitations of using this compound in automated SPPS?
- Challenges :
- Steric Hindrance : Bulky 2-fluorophenyl groups reduce coupling rates by 15–20% compared to non-fluorinated analogs.
- Fmoc Stability : Prolonged exposure to basic conditions (e.g., during repeated deprotection) may cleave the Fmoc group prematurely.
- Solutions : Use ultra-fast coupling reagents (e.g., HATU) and limit deprotection cycles to <30 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
